Product packaging for 1,3-Bis(isocyanomethyl)benzene(Cat. No.:CAS No. 188540-42-3)

1,3-Bis(isocyanomethyl)benzene

Cat. No.: B070153
CAS No.: 188540-42-3
M. Wt: 156.18 g/mol
InChI Key: RKNVJCISCHZVHU-UHFFFAOYSA-N
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Description

1,3-Bis(isocyanomethyl)benzene is a high-value aromatic diisocyanate crosslinker specifically designed for advanced materials research. Its primary research application lies in the synthesis and modification of polymers, where it acts as a robust bridging agent to form polyurethane and polyurea networks. The compound's structure, featuring two highly reactive isocyanate (-NCO) groups attached to a meta-substituted benzene ring, provides excellent reactivity towards nucleophiles such as alcohols and amines, while the aromatic core imparts enhanced mechanical strength and thermal stability to the resulting polymers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2 B070153 1,3-Bis(isocyanomethyl)benzene CAS No. 188540-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(isocyanomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-11-7-9-4-3-5-10(6-9)8-12-2/h3-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNVJCISCHZVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=CC(=CC=C1)C[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70607949
Record name 1,3-Bis(isocyanomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70607949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188540-42-3
Record name 1,3-Bis(isocyanomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70607949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,3 Bis Isocyanomethyl Benzene and Its Analogues

Phosgene-Based Synthetic Routes to Aromatic Diisocyanates

The conventional and most widely used industrial method for producing aromatic diisocyanates, including analogues of 1,3-Bis(isocyanomethyl)benzene, is the reaction of the corresponding diamine with phosgene (B1210022). sciencepublishinggroup.comscispace.com This process, while efficient, involves the use of highly toxic phosgene gas and generates corrosive hydrogen chloride (HCl) as a byproduct, posing significant safety and environmental challenges. rsc.org

The synthesis of this compound via this route starts with m-xylylenediamine (B75579). The process typically involves the reaction of the diamine with phosgene in an inert solvent. This reaction proceeds through the formation of a carbamoyl (B1232498) chloride intermediate, which is then thermally dehydrochlorinated to yield the diisocyanate. scispace.com To minimize the formation of urea (B33335) byproducts, the reaction is often carried out with an excess of phosgene and at controlled temperatures. acs.org

Non-Phosgene Synthetic Approaches to this compound

In response to the hazards of phosgene, significant research has been directed towards developing safer, non-phosgene synthetic routes. These methods aim to replace phosgene with less hazardous reagents and often align with the principles of green chemistry.

Utilization of Bis(trichloromethyl)carbonate in Synthesis Optimization

A prominent non-phosgene route for the synthesis of this compound employs bis(trichloromethyl)carbonate, also known as triphosgene (B27547), as a solid and safer substitute for phosgene. sciencepublishinggroup.comnih.gov Triphosgene, in the presence of a catalyst, decomposes to generate phosgene in situ, thereby avoiding the handling and storage of the hazardous gas. mdma.ch

A study on the optimization of this compound synthesis from m-xylylenediamine and bis(trichloromethyl)carbonate has identified the following optimal reaction conditions: a molar ratio of m-xylylenediamine to bis(trichloromethyl)carbonate of 1.2:1.0, a reaction temperature of 125°C, a reaction time of 8.0 hours, and a nitrogen gas velocity of 8 mL·min-1. Under these conditions, a yield of 83.35% was achieved. sciencepublishinggroup.comscispace.com

Optimization of Reaction Conditions for this compound Synthesis Using Bis(trichloromethyl)carbonate sciencepublishinggroup.comscispace.com
ParameterOptimal ConditionResulting Yield
Molar Ratio (m-xylylenediamine : bis(trichloromethyl)carbonate)1.2 : 1.083.35%
Reaction Temperature125°C
Reaction Time8.0 hours
Nitrogen Gas Velocity8 mL·min-1

Flow Chemistry Methodologies for Diisocyanate Preparation

Flow chemistry has emerged as a powerful tool for the safe and efficient synthesis of isocyanates, including diisocyanates, by mitigating the risks associated with hazardous intermediates and exothermic reactions. acs.orgdurham.ac.uk A notable application of flow chemistry in isocyanate synthesis is the Curtius rearrangement, a non-phosgene method that proceeds through an acyl azide (B81097) intermediate. acs.orgresearchgate.netnih.gov

In a typical flow-based Curtius rearrangement for diisocyanate synthesis, a dicarboxylic acid is converted to the corresponding diacyl azide. This is then passed through a heated flow reactor, where it undergoes rearrangement to form the diisocyanate. acs.org The use of continuous flow allows for precise control of reaction parameters such as temperature and residence time, leading to improved yields and safety, especially when dealing with potentially explosive azide intermediates. durham.ac.uk This methodology offers a scalable and sustainable alternative for the production of aromatic diisocyanates. acs.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which emphasizes waste prevention, atom economy, and the use of less hazardous chemicals. sciencepublishinggroup.com The move away from phosgene-based routes is a direct application of these principles, as it eliminates a highly toxic reagent and the corrosive HCl byproduct. rsc.org

The use of bis(trichloromethyl)carbonate is considered a greener alternative to phosgene because it is a solid, which is safer to handle and transport. nih.gov Furthermore, non-phosgene routes, such as those based on the Curtius rearrangement in flow chemistry, contribute to a more sustainable synthesis by reducing risks and potentially enabling the use of renewable feedstocks for the precursor dicarboxylic acids. acs.orgresearchgate.net The optimization of reaction conditions, as seen in the triphosgene method, also aligns with green chemistry by maximizing yield and minimizing energy consumption and waste. sciencepublishinggroup.com

Comparative Analysis of Synthetic Efficiencies and Scalability

When comparing the different synthetic methodologies for this compound, a trade-off between efficiency, safety, and scalability becomes apparent.

Phosgene-Based Routes:

Efficiency: High yields and well-established industrial processes.

Scalability: Proven for large-scale industrial production. rsc.org

Drawbacks: Extreme toxicity of phosgene, corrosive byproduct (HCl), and significant safety infrastructure requirements. rsc.org

Non-Phosgene Routes (Bis(trichloromethyl)carbonate):

Efficiency: Good yields (e.g., 83.35% for this compound) have been demonstrated. sciencepublishinggroup.comscispace.com

Scalability: More amenable to scale-up than phosgene routes in terms of safety, though the cost of the reagent may be a factor.

Advantages: Significantly safer due to the use of a solid phosgene equivalent. nih.gov

Non-Phosgene Routes (Flow Chemistry):

Efficiency: Can offer high yields and purity due to precise reaction control. durham.ac.uk

Scalability: Highly scalable by operating the flow reactor for longer periods or by using parallel reactors. durham.ac.uk

Advantages: Enhanced safety, especially when handling hazardous intermediates, and potential for process intensification. acs.orgdurham.ac.uk

Chemical Reactivity and Mechanistic Investigations of 1,3 Bis Isocyanomethyl Benzene

Isocyanide Functional Group Reactivity in 1,3-Bis(isocyanomethyl)benzene

The isocyanide functional group (–N⁺≡C⁻) possesses a unique electronic structure that imparts a dualistic reactivity profile. This duality is central to its role in the chemical reactions of this compound. The terminal carbon atom has both a lone pair of electrons and is part of a polarized system, allowing it to act as either a nucleophile or, after activation, as an electrophile.

The terminal carbon of the isocyanide group in this compound exhibits significant nucleophilic character. This is a primary driving force in the initial steps of many isocyanide-based reactions. In reactions such as the Passerini and Ugi multicomponent reactions, the isocyanide carbon initiates the sequence by attacking an electrophilic center. For instance, in the Passerini reaction, the isocyanide's nucleophilic carbon attacks the carbonyl carbon of an aldehyde or ketone. Similarly, in the Ugi reaction, it attacks the carbon of a protonated imine (iminium ion), which is formed from the condensation of an amine and a carbonyl compound. This nucleophilic addition is the key step that incorporates the isocyanide moiety into the growing product.

Conversely, the isocyanide carbon can also display electrophilic character, typically after an initial nucleophilic attack. Once the isocyanide has reacted with an electrophile, it forms a highly reactive nitrilium ion intermediate. This intermediate is a potent electrophile and is readily attacked by a nucleophile. In the context of the Passerini reaction, the nitrilium intermediate is trapped by a carboxylate anion. In the Ugi reaction, this same intermediate is also attacked by the carboxylate, leading to an adduct that subsequently rearranges to the final product. This two-stage reactivity, starting as a nucleophile and generating a potent electrophilic intermediate, is a hallmark of isocyanide chemistry and is fundamental to the multicomponent reactions involving this compound.

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. The bifunctional nature of this compound, possessing two isocyanide groups, makes it an ideal monomer for creating polymers via multicomponent polymerizations (MCPs).

The Passerini three-component reaction (P-3CR) involves an isocyanide, a carbonyl compound, and a carboxylic acid, which react to form an α-acyloxy amide. When a diisocyanide like this compound is used with a dicarboxylic acid and a dicarbonyl compound, a Passerini polymerization can occur, yielding polyesters with amide linkages. The versatility of the Passerini reaction allows for the synthesis of a wide variety of polymers with tunable properties by simply changing the components.

Table 1: Representative Components for Passerini Polymerization

Diisocyanide MonomerDicarbonyl ComponentDicarboxylic Acid ComponentResulting Polymer Type
This compoundGlutaraldehydeAdipic AcidPolyester-amide
This compoundTerephthalaldehydeSuccinic AcidAromatic-Aliphatic Polyester-amide

The Ugi four-component reaction (U-4CR) is even more versatile, combining an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to produce a bis-amide. This reaction's high atom economy and efficiency make it highly suitable for polymer synthesis. Using this compound as the diisocyanide monomer in conjunction with difunctional amines, carbonyls, and carboxylic acids allows for the one-pot synthesis of complex polyamides. The properties of the resulting polymers can be systematically varied by altering any of the four starting material types.

Table 2: Representative Components for Ugi Polymerization

Diisocyanide MonomerDiamine ComponentDicarbonyl ComponentDicarboxylic Acid ComponentResulting Polymer Type
This compound1,6-HexanediamineFormaldehydeTerephthalic AcidPolyamide
This compound1,4-PhenylenediamineIsovaleraldehydeFumaric AcidAromatic-Aliphatic Polyamide

Research in polymer chemistry continues to expand the scope of MCRs beyond the classic Passerini and Ugi reactions. Novel multicomponent polymerizations utilizing diisocyanides like this compound are being developed to synthesize polymers with unique architectures and properties. One such advancement is the multicomponent spiropolymerization (MCSP), which uses diisocyanides, diethyl acetylenedicarboxylate, and halogenated quinones to create bis-spiropolymers with high molecular weights under mild conditions. Another area of exploration involves the catalyst-free, one-pot multicomponent cyclopolymerization of diisocyanide, diisocyanate, and dialkylacetylene dicarboxylate monomers. This method produces heterocyclic polymers with high yields, good thermal stability, and high refractive indices, opening possibilities for applications in optical materials. These innovative approaches demonstrate the ongoing efforts to leverage the unique reactivity of diisocyanides for the creation of advanced functional polymers.

Alpha-Addition Reactions of this compound Derivatives

Alpha-addition reactions are a cornerstone of isocyanide chemistry, characterized by the addition of an electrophile and a nucleophile to the isocyanide carbon atom. The Passerini and Ugi reactions are the most prominent examples of this reaction class and have been utilized in the synthesis of a diverse array of compounds, including polymers. researchgate.netbeilstein-journals.orgdntb.gov.uanih.govwikipedia.orgmdpi.com

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. beilstein-journals.orgwikipedia.org When a diisocyanide such as this compound is employed along with a dicarboxylic acid and a dialdehyde, a polycondensation reaction can occur, leading to the formation of polyesters or polyamides. This approach allows for the synthesis of polymers with diverse structures and functionalities. dntb.gov.ua The general mechanism involves the formation of an intermediate from the carbonyl compound and the carboxylic acid, which then undergoes nucleophilic attack by the isocyanide, followed by an intramolecular acyl transfer. beilstein-journals.org

Similarly, the Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity. It involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.govmdpi.com The use of bifunctional monomers, including a diisocyanide like this compound, in the Ugi reaction allows for the synthesis of polyamides. ncl.res.in This multicomponent polymerization offers a straightforward method for preparing polymers with complex repeating units in a single step. The reaction proceeds through the formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide to form a nitrilium intermediate. Subsequent attack by the carboxylate and Mumm rearrangement yields the final bis-amide product. nih.gov

ReactionComponentsProductApplication of this compound
Passerini Reaction Carboxylic Acid, Carbonyl Compound, Isocyanideα-Acyloxy carboxamidePolymer synthesis when used with dicarboxylic acids and dialdehydes. dntb.gov.ua
Ugi Reaction Ketone/Aldehyde, Amine, Carboxylic Acid, IsocyanideBis-amidePolyamide synthesis when used as a bifunctional monomer. ncl.res.in

Cycloaddition Reactions (e.g., [4+1] Cycloadditions)

Cycloaddition reactions represent a powerful strategy for the construction of cyclic compounds. Isocyanides are known to participate in various cycloaddition reactions, with [4+1] cycloadditions being a prominent example for the synthesis of five-membered heterocycles. In these reactions, the isocyanide acts as a one-carbon component that reacts with a four-atom conjugated system.

While the participation of isocyanides in [4+1] cycloadditions with various conjugated heterodienes to form heterocycles like pyrroles, imidazoles, and oxazoles is well-documented, specific studies detailing the use of this compound in such reactions to form bis-heterocyclic structures or polymers are less common in the readily available literature. The bifunctional nature of this compound would theoretically allow for its participation in poly-cycloaddition reactions with appropriate bis-dienes, leading to the formation of polymers containing heterocyclic repeating units. Such reactions would be of significant interest for the development of novel materials with unique electronic and physical properties.

Isocyanide Insertion Chemistry Catalyzed by Acids and Transition Metals

The insertion of isocyanides into various chemical bonds is a versatile transformation that can be catalyzed by both acids and transition metals. This methodology provides an efficient route to a variety of nitrogen-containing compounds.

Acid-catalyzed isocyanide insertions typically involve the activation of a substrate by a Lewis or Brønsted acid, facilitating the nucleophilic attack of the isocyanide. While the insertion of isocyanides into heteroatom-hydrogen bonds is a known process, specific examples detailing the acid-catalyzed insertion of this compound into such bonds are not extensively reported.

Transition metal-catalyzed isocyanide insertions have emerged as a powerful tool in organic synthesis, with palladium being a particularly versatile catalyst. sgitolab.com These reactions often involve the insertion of an isocyanide into a metal-carbon or metal-heteroatom bond within a catalytic cycle. The coordination of the isocyanide to the metal center alters its electronic properties, enabling reactions that are not possible otherwise.

For instance, palladium-catalyzed coordination-insertion polymerization of olefins is a well-established method for polymer synthesis. sgitolab.comamazonaws.com The application of this methodology to diisocyanides like this compound in copolymerization reactions with suitable partners, such as aryl halides, could lead to the formation of novel polymer structures. The general mechanism for such a palladium-catalyzed process involves oxidative addition of a substrate to the palladium(0) catalyst, followed by isocyanide insertion into the newly formed palladium-carbon bond, and subsequent reductive elimination to regenerate the catalyst and form the product.

While the broader field of transition metal-catalyzed isocyanide insertion is well-explored, detailed studies focusing specifically on the reactions of this compound are necessary to fully elucidate its potential in this area of synthetic chemistry.

Catalyst TypeGeneral ReactionPotential Application of this compound
Acids Insertion into heteroatom-hydrogen bondsSynthesis of bis-functionalized molecules
Transition Metals (e.g., Palladium) Insertion into metal-carbon or metal-heteroatom bondsCopolymerization reactions with aryl halides to form novel polymers sgitolab.comamazonaws.com

Coordination Chemistry of 1,3 Bis Isocyanomethyl Benzene As a Multidentate Ligand

Specific Metal-Ligand Systems

The interaction of 1,3-bis(isocyanomethyl)benzene with different transition metals gives rise to complexes with distinct and interesting photophysical properties.

Rhodium(I) readily reacts with this compound to form stable dinuclear complexes. doi.org In a typical reaction with a rhodium(I) precursor like [RhCl(CO)₂]₂, the diisocyanide ligand acts as a bridge, resulting in photosensitive, cationic complexes with the formula [Rh₂(diisocyanide)₄]²⁺. doi.org These dinuclear structures can undergo further reactions; for example, the displacement of two diisocyanide ligands by a phosphine ligand such as bis(diphenylphosphino)methane (dppm) can yield trans-[Rh₂(diisocyanide)₂(dppm)₂]²⁺. doi.org The robust tendency of this ligand to form bridged rhodium dimers underscores its utility in constructing multinuclear organometallic architectures. doi.orgresearchgate.net

Molybdenum(0) complexes featuring diisocyanide ligands are of significant interest due to their luminescent properties, which are analogous to the well-studied ruthenium(II) polypyridine complexes. acs.orgcore.ac.ukmdpi.com These compounds can exhibit strong metal-to-ligand charge transfer (MLCT) luminescence with high quantum yields and long excited-state lifetimes. acs.orgmdpi.com

Research on related chelating diisocyanide Mo(0) complexes has shown that the dynamics of excited-state relaxation are highly dependent on the ligand's structure. core.ac.ukmdpi.com For example, introducing bulky substituents, such as tert-butyl groups, near the isocyanide donors can lead to a more rigid and interlocked molecular structure. mdpi.com This rigidification limits the distortion of the complex in its excited state, which in turn decreases the rate of non-radiative relaxation by an order of magnitude. mdpi.com This leads to a significant enhancement in both the luminescence quantum yield and the excited-state lifetime compared to complexes with less bulky substituents like methyl groups. mdpi.com While this compound itself is not a chelating ligand, its incorporation into bridged Mo(0) systems could offer pathways to new luminescent materials, with the understanding that preventing excited-state distortions is key to achieving high emission efficiency. core.ac.uk

Table 1: Comparison of Photophysical Properties for Homoleptic Tris(diisocyanide) Mo(0) Complexes with Different Substituents

Complex Luminescence Quantum Yield (φem) 3MLCT Lifetime (τ) Key Structural Feature
[Mo(LMe)3] Lower Shorter Less sterically hindered, allowing greater excited-state distortion.
[Mo(LtBu)3] ~10x Higher ~10x Longer Bulky tert-butyl groups cause rigidification, limiting distortion.

Data derived from studies on chelating diisocyanide ligands, illustrating the principle of structural rigidity on luminescence. mdpi.com

The photophysical behavior of manganese(I) isocyanide complexes is highly sensitive to the coordination mode of the ligand. nih.govresearchgate.net While Mn(I) complexes with chelating bi- and tridentate arylisocyanide ligands can exhibit luminescent MLCT excited states, similar to Ru(II) complexes, those with monodentate isocyanides display a starkly different behavior. nih.govresearchgate.net

When coordinated in a monodentate fashion, the resulting Mn(I) complexes are often non-luminescent. researchgate.netacs.org Instead of emitting light, they undergo photodissociation upon irradiation with visible light. acs.org This process involves the loss of one or more isocyanide ligands, which is attributed to the population of dissociative d-d excited states. researchgate.netacs.org

In the context of this compound, which typically acts as a bridging ligand, each isocyanide group effectively coordinates to a different Mn(I) center in a monodentate fashion. Therefore, it is presumed that dinuclear Mn(I) complexes formed with this ligand would be susceptible to photodissociation rather than exhibiting the stable MLCT luminescence seen in chelated systems. nih.gov This highlights that a chelating binding motif appears to be essential for achieving emissive MLCT states in manganese(I) arylisocyanide complexes. researchgate.net

Chromium(0) and Iron(II) Complexes in Isocyanide Ligand Fields

While specific research detailing the synthesis and characterization of chromium(0) and iron(II) complexes with this compound is not extensively documented in the current literature, the known coordination chemistry of isocyanide ligands with these metal centers allows for a detailed theoretical postulation of their properties. Isocyanides are isoelectronic with carbon monoxide and are recognized as strong-field ligands capable of stabilizing metals in low oxidation states.

For a hypothetical chromium(0) complex, which has a d⁶ electron configuration, coordination with this compound would likely result in an octahedral geometry. Given that isocyanides are strong-field ligands, a significant splitting of the d-orbitals into t₂g and e_g sets is expected. This large energy gap (Δo) would favor a low-spin configuration, with all six d-electrons paired in the lower energy t₂g orbitals (t₂g⁶ e_g⁰). This configuration results in a diamagnetic complex. The flexible yet constrained nature of the this compound ligand could allow it to act as a chelating ligand to a single metal center or as a bridging ligand to form polynuclear structures.

In the case of iron(II), also a d⁶ metal ion, coordination with this compound would similarly lead to complexes with interesting magnetic properties. The resulting spin state of an octahedral iron(II) isocyanide complex is highly dependent on the ligand field strength. As a strong-field ligand, this compound is expected to enforce a low-spin, diamagnetic state. Research on iron(II) complexes with other chelating bis(isonitrile) ligands has shown the formation of stable, well-defined structures. nih.gov For instance, the synthesis of complexes like trans-[FeBr₂(BINC)₂] (where BINC is a chelating bis(isonitrile) ligand) demonstrates the feasibility of forming stable octahedral complexes with such ligands. nih.gov The resulting electronic and magnetic properties are a direct consequence of the strong ligand field imparted by the isocyanide groups.

PropertyExpected Chromium(0) ComplexExpected Iron(II) Complex
Metal Ion Configuration d⁶d⁶
Typical Geometry OctahedralOctahedral
Ligand Field Strength StrongStrong
Spin State Low-spinLow-spin
Magnetic Properties DiamagneticDiamagnetic
d-orbital Occupancy t₂g⁶ e_g⁰t₂g⁶ e_g⁰

Platinum(II) Cycloplatinated Complexes and Stimuli-Responsive Properties

The coordination of this compound with platinum(II) can lead to the formation of cycloplatinated complexes with intriguing stimuli-responsive properties. Cyclometalation, a reaction where a ligand reacts with a metal center to form a metallacycle, often imparts significant stability and unique photophysical properties to the resulting complex. While specific cycloplatinated complexes of this compound are not widely reported, studies on analogous platinum(II) complexes with other isocyanide or N-heterocyclic ligands provide a framework for understanding their potential behavior.

Platinum(II) complexes, particularly those with a square planar geometry, are known to exhibit aggregation in the solid state through Pt···Pt and/or π···π stacking interactions. nih.govunirioja.es These intermolecular interactions can significantly modulate the electronic and photoluminescent properties of the material. Such complexes often display vapochromic and solvatochromic behavior, where their color and emission properties change in response to volatile organic compounds (VOCs) or different solvents. nih.govunirioja.es This response is typically due to the alteration of the intermolecular Pt···Pt distances or the packing arrangement of the complex upon inclusion of solvent molecules into the crystal lattice. nih.gov

The aggregation of these complexes can lead to the formation of one-dimensional infinite chains, which are responsible for their distinct photoluminescent properties. unirioja.es The stimuli-responsive behavior of these materials makes them promising candidates for applications in chemical sensing. For example, a cyclometalated isocyanide Pt(II) complex has been shown to exhibit a reversible color and phosphorescent color switch from green to red in response to various external stimuli, including VOCs, temperature, and pressure. nih.govunirioja.es It is plausible that a cycloplatinated complex of this compound would exhibit similar stimuli-responsive characteristics, driven by the formation of extended structures through intermolecular interactions.

Spectroscopic Characterization of this compound Metal Complexes

The characterization of metal complexes of this compound relies on a suite of spectroscopic techniques, each providing unique information about the structure and bonding within the molecule.

Infrared (IR) Spectroscopy is particularly informative for isocyanide complexes. The free this compound ligand would exhibit a strong absorption band corresponding to the C≡N stretching vibration (ν(C≡N)). Upon coordination to a metal center, the position of this band shifts. The direction and magnitude of the shift are indicative of the nature of the metal-ligand bond. For metal centers in low oxidation states like Cr(0) and Pt(II), significant π-backbonding from the metal d-orbitals to the π* orbitals of the isocyanide ligand is expected. This backbonding strengthens the M-C bond but weakens the C≡N bond, resulting in a decrease in the ν(C≡N) stretching frequency compared to the free ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information.

¹H and ¹³C NMR: The signals corresponding to the protons and carbons of the benzene (B151609) ring and the methylene (B1212753) groups would shift upon coordination, providing information about the symmetry and electronic environment of the ligand within the complex.

¹⁹⁵Pt NMR: For platinum complexes, ¹⁹⁵Pt NMR is a powerful tool. The chemical shift of the ¹⁹⁵Pt nucleus is highly sensitive to the nature of the ligands and the coordination geometry around the platinum center.

UV-Visible (UV-Vis) Spectroscopy is used to probe the electronic transitions within the complex. For transition metal complexes, these spectra are often dominated by d-d transitions and charge-transfer bands.

d-d Transitions: In the context of Ligand Field Theory, the absorption of light can promote an electron from a lower energy d-orbital (t₂g) to a higher energy d-orbital (e_g). The energy of this transition corresponds to the ligand field splitting parameter (Δo).

Metal-to-Ligand Charge Transfer (MLCT): In complexes with π-accepting ligands like isocyanides, MLCT bands are common. These correspond to the promotion of an electron from a metal-based orbital to a ligand-based orbital. These transitions are typically very intense.

Spectroscopic TechniqueInformation ObtainedExpected Observations for this compound Complexes
Infrared (IR) C≡N stretching frequency (ν(C≡N))Shift in ν(C≡N) upon coordination; decrease in frequency indicates π-backbonding.
NMR Spectroscopy Structural and electronic environmentShifts in ¹H and ¹³C signals of the ligand; characteristic ¹⁹⁵Pt chemical shifts for platinum complexes.
UV-Visible (UV-Vis) Electronic transitionsd-d transition bands corresponding to Δo; intense MLCT bands due to π-accepting nature of the isocyanide ligand.

Ligand Field Theory Applications in this compound Coordination Chemistry

Ligand Field Theory (LFT) is a model that describes the electronic structure of coordination compounds, providing a more comprehensive picture than the simpler Crystal Field Theory by incorporating aspects of molecular orbital theory. wikipedia.orgbritannica.comwelcomehomevetsofnj.org LFT is instrumental in explaining the color, magnetism, and reactivity of transition metal complexes.

The isocyanide ligand is considered a strong-field ligand, positioned high in the spectrochemical series. This is attributed to its excellent σ-donating ability through the lone pair on the carbon atom and its capacity for π-backbonding, where the metal's d-electrons are donated into the ligand's empty π* orbitals. wikipedia.org The this compound ligand, possessing two such strong-field donors, is expected to induce a large ligand field splitting (Δ) in its metal complexes.

Chromium(0) and Iron(II) Complexes: For d⁶ metal ions like Cr(0) and Fe(II) in an octahedral environment, the magnitude of Δo relative to the spin-pairing energy (P) determines the ground state electron configuration. Given the strong-field nature of the isocyanide ligand, it is anticipated that Δo will be greater than P. This will result in a low-spin configuration (t₂g⁶ e_g⁰), where the electrons preferentially pair up in the lower energy t₂g orbitals. This leads to diamagnetic complexes, a prediction that can be experimentally verified by magnetic susceptibility measurements. The large value of Δo would also correspond to the absorption of high-energy (short-wavelength) light for the lowest energy d-d transition, often placing these transitions in the ultraviolet region. The observed color of such complexes is typically due to more intense metal-to-ligand charge-transfer (MLCT) transitions. welcomehomevetsofnj.org

Platinum(II) Complexes: For a d⁸ metal ion like Pt(II) in a square planar geometry, the d-orbitals split into four distinct energy levels (d_xz, d_yz, d_z², d_xy, and d_x²-y² from lowest to highest energy). The large energy gap between the occupied d-orbitals and the empty d_x²-y² orbital ensures that these complexes are almost invariably diamagnetic and low-spin. The electronic spectra of these complexes are dominated by d-d transitions and MLCT bands, which are sensitive to the nature of the ligands and the solvent environment, providing a basis for their observed solvatochromic and vapochromic properties.

Polymerization Chemistry and Macromolecular Architectures Via 1,3 Bis Isocyanomethyl Benzene

Role as a Cross-Linking Agent in Polymer Synthesis

The bifunctional nature of 1,3-Bis(isocyanomethyl)benzene, with its two reactive isocyanate groups, makes it an effective cross-linking agent in polymer synthesis. Cross-linking is the process of forming covalent bonds that link one polymer chain to another, resulting in a three-dimensional polymer network. This network structure significantly enhances the mechanical properties, thermal stability, and chemical resistance of the final material. innospk.com

When introduced into a polymer system containing reactive hydrogen atoms (such as hydroxyl or amine groups), the isocyanate groups of this compound readily react to form urethane (B1682113) or urea (B33335) linkages, respectively. These linkages act as the cross-linking points, converting linear or branched polymers into a thermoset material. The resulting networked polymers are prized for their durability and robustness, making them suitable for demanding applications. innospk.com For instance, incorporating flexible urethane-based crosslinkers, synthesized from diisocyanates like m-XDI, into pressure-sensitive adhesives has been shown to improve recoverability while maintaining high adhesion strength. researchgate.net

Synthesis of Polyurethanes and Elastomers from this compound

This compound is a key monomer in the production of polyurethanes (PUs) and polyurethane elastomers. innospk.com Polyurethanes are a class of polymers characterized by the presence of urethane linkages in their main chain. They are typically synthesized through the polyaddition reaction between a diisocyanate, a polyol (a polymer with multiple hydroxyl groups), and a short-chain diol known as a chain extender. rubber.or.kr

In this synthesis, the diisocyanate (this compound) reacts with the polyol and the chain extender. The polyol forms the "soft segments" of the polymer, imparting flexibility and elastomeric properties, while the diisocyanate and chain extender combine to form the "hard segments," which provide strength, rigidity, and high-temperature performance through strong intermolecular hydrogen bonding. rubber.or.krresearchgate.net

The properties of the resulting polyurethane can be precisely controlled by varying the ratio and chemical nature of these three components. Using this compound as the diisocyanate contributes to the production of PUs with excellent mechanical strength and thermal stability. innospk.comresearchgate.net While many commercial elastomers are based on aromatic isocyanates like MDI and TDI, aliphatic isocyanates are noted for their superior light stability. researchgate.net However, elastomers based on 1,3-bis(isocyanatomethyl)cyclohexane (B1196688) (a hydrogenated version of XDI) have demonstrated mechanical properties that are similar to or exceed those of traditional aromatic diisocyanate-based elastomers. researchgate.net

Table 1: Components in Polyurethane Synthesis

Component Chemical Example Role in Polymer Resulting Property
Diisocyanate This compound Hard Segment Strength, Thermal Stability, Rigidity
Polyol (Long-chain diol) Poly(oxytetramethylene) glycol (PTMG) Soft Segment Flexibility, Elasticity

Development of Advanced Polymer Coatings and Adhesives

The inherent properties of this compound make it an excellent choice for formulating advanced polymer coatings and adhesives. innospk.comnih.gov Its diisocyanate structure facilitates the formation of strong, durable molecular bonds, which is a cornerstone for high-performance materials. innospk.com

Coatings derived from this compound exhibit exceptional resistance to yellowing and weathering, which are critical attributes for applications requiring long-term aesthetic and functional stability, such as automotive paints and protective finishes. sciencepublishinggroup.com The robust cross-linked network formed during curing leads to coatings with enhanced mechanical properties, including high tensile strength and superior chemical resistance. innospk.com These characteristics are vital in industrial and construction sectors where components are exposed to harsh environmental or chemical conditions. innospk.comsciencepublishinggroup.com

Similarly, in adhesives and sealants, this compound is used to create strong and resilient bonds between various substrates. The reactivity of the isocyanate groups ensures excellent adhesion, while the resulting polyurethane network provides the flexibility and toughness needed to withstand mechanical stress and temperature fluctuations. innospk.comnih.gov

Multicomponent Cyclopolymerization Involving Diisocyanides and Related Monomers

Multicomponent polymerizations (MCPs) are advanced synthetic strategies where three or more different monomers are combined in a single step to form a polymer. This method is highly efficient and allows for the creation of complex polymer structures that would be difficult to synthesize using traditional techniques. chemrxiv.org

A specific type of MCP is multicomponent cyclopolymerization (MCCP), which is a powerful tool for preparing functional heterocyclic polymers. chemrxiv.orgchemrxiv.org Research has demonstrated the successful, catalyst-free MCCP of activated alkynes, diisocyanides, and diisocyanates. chemrxiv.org In such a reaction, a diisocyanate like this compound can be polymerized with a diisocyanide and a dialkyl acetylenedicarboxylate. chemrxiv.org This one-pot process is atom-economic and yields soluble poly(maleimide)s with high molecular weights (up to 29,000 g/mol ) and high yields (up to 85%). chemrxiv.orgchemrxiv.org

The resulting polymers exhibit excellent thermal stability, good film-forming ability, and high refractive indices, making them promising for optical applications. chemrxiv.orgglobethesis.com This methodology not only expands the utility of diisocyanates beyond traditional polyurethane chemistry but also enriches the family of polymerization reactions based on triple-bond building blocks like isocyanides and alkynes. chemrxiv.orgchemrxiv.org

Functional Isocyanide-Based Polymers (IBPs) Derived from this compound

While the term "isocyanide-based polymers" (IBPs) typically refers to polymers synthesized from isocyanide or diisocyanide monomers, diisocyanates like this compound can be incorporated as co-monomers in multicomponent reactions to create functional polymers that share characteristics with traditional IBPs. chemrxiv.orgnih.gov The challenge in IBP synthesis has been the lack of highly efficient polymerization methods. nih.gov Modern multicomponent strategies are overcoming this limitation.

The design and synthesis of functional polymers via multicomponent reactions involving this compound allow for the introduction of tailored functionalities. By carefully selecting the co-monomers, particularly the diisocyanide and alkyne components, specific properties can be engineered into the final polymer backbone and side chains. chemrxiv.orgnih.gov

For example, the incorporation of specific chromophores through the monomer design can endow the resulting polymers with novel optical properties, such as aggregation-induced emission. nih.gov The versatility of the multicomponent approach allows for the creation of a wide range of heterocyclic polymers with potential applications in fields such as photoelectric materials, coatings, and adhesives. chemrxiv.org The rational design of the diisocyanide and diisocyanate monomers is crucial for controlling the structure and, consequently, the function of the final polymer. chemrxiv.org

Spiropolymerization is a specialized polymerization technique that leads to the formation of spiropolymers, which contain spirocyclic junctions (a single atom that is part of two rings) in their backbone. This unique structure imparts distinct properties to the polymer.

A novel concept of "multi-component spiropolymerization" (MCSP) has been developed for the preparation of spiropolymers from non-spiro monomers in a one-pot, catalyst-free reaction. nih.govresearchgate.net This technique typically involves the reaction of diisocyanides with other monomers like activated alkynes and halogenated quinones to construct bis-spiropolymers. researchgate.netbit.edu.cn These reactions produce polymers with high molecular weights (up to 29,200 g/mol ) under mild conditions. bit.edu.cn The resulting halogenated bis-spiropolymers exhibit good thermal stability, solubility, and film-forming ability. bit.edu.cn While these specific examples focus on diisocyanides and quinones, the underlying principle of using multicomponent reactions to build complex heterocyclic structures opens avenues for incorporating other reactive monomers, like diisocyanates, into similar advanced polymerization schemes. nih.govresearchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name Synonym(s)
This compound m-Xylylene diisocyanate, m-XDI
Methylene (B1212753) diphenyl diisocyanate MDI
Toluene diisocyanate TDI
1,3-bis(isocyanatomethyl)cyclohexane H6XDI
Poly(oxytetramethylene) glycol PTMG
1,4-Butanediol -
Diethyl acetylenedicarboxylate -
4,4'-diphenylmethane diisocyanate -

New Diacrylate Monomers Derived from this compound for Resin Composites

In the field of dental restorative materials, there is a continuous search for new monomers to replace traditional components like bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA) and urethane dimethacrylate (UDMA). Bis-GMA is associated with concerns over the potential estrogenic activity of leached bisphenol A, while UDMA-based composites can exhibit suboptimal mechanical properties. Urethane diacrylate monomers synthesized from 1,3-bis(isocyanatomethyl)benzene (B1346656) (XDI) have emerged as promising alternatives.

These novel monomers are typically synthesized through the addition reaction of a hydroxy-functional (meth)acrylate, such as 2-hydroxyethyl methacrylate (HEMA), to the two isocyanate groups of XDI. This reaction forms a new, high molecular weight diacrylate monomer featuring urethane linkages. The presence of the aromatic ring from the XDI core and the urethane groups contributes to enhanced mechanical properties of the final cured resin.

Research has demonstrated that experimental resin composites formulated with these XDI-derived urethane acrylic monomers exhibit significant improvements in key mechanical properties compared to conventional UDMA-based resins. Specifically, the cured resins show a notable increase in both elastic modulus and flexural strength. This enhancement is attributed to the rigid aromatic structure of the XDI backbone incorporated into the polymer network. The viscosity and refractive index of these new monomers are typically found to be intermediate between those of Bis-GMA and UDMA, offering a favorable balance for the formulation of dental composites.

Table 1: Comparative Mechanical Properties of Cured Resins

Property XDI-Based Urethane Acrylic Resin vs. UDMA-Based Resin
Elastic Modulus Up to 40% higher

| Flexural Strength | Up to 21% higher |

This table presents the relative improvement in mechanical properties of resins containing diacrylate monomers derived from 1,3-bis(isocyanatomethyl)benzene compared to standard UDMA-based resins.

Liquid Crystalline Polyurethanes Incorporating this compound

The incorporation of 1,3-bis(isocyanatomethyl)benzene (XDI) into polymer backbones has been successfully utilized to synthesize thermotropic liquid crystalline polyurethanes (LCPUs). These materials exhibit ordered phases, known as mesophases, between their crystalline solid and isotropic liquid states. The formation of these liquid crystalline structures is driven by the arrangement of rigid mesogenic units within the polymer chain.

A series of novel thermotropic LCPUs has been synthesized through the polyaddition reaction of XDI with mesogenic diols, specifically 4,4′-bis(ω-hydroxyalkoxy) biphenyls (HBn), where 'n' represents the number of methylene units in the flexible alkoxy spacer. researchgate.net The reaction combines the semi-rigid, bent structure of the XDI monomer with the rigid, linear biphenyl (B1667301) mesogen, connected by flexible spacers of varying lengths (e.g., n=2 to 11). researchgate.net

Characterization of these polyurethanes using differential scanning calorimetry (DSC), polarizing optical microscopy (POM), and wide-angle X-ray diffraction (WAXD) has confirmed their liquid crystalline behavior. All the synthesized LCPUs based on XDI and HBn diols were found to exhibit enantiotropic liquid crystallinity, meaning the mesophase is stable and observable upon both heating and cooling. researchgate.net The stability of the mesophase and the transition temperatures were found to be influenced by the length of the flexible alkoxy chain in the diol and the hydrogen bonding within the urethane domains. researchgate.net Polymers with longer alkoxy chains generally showed more stable mesophases and higher transition temperatures. researchgate.net

The thermal degradation for these LCPUs was found to begin above 330°C, indicating good thermal stability. researchgate.net

Table 2: Thermal Transition Temperatures of XDI-Based Liquid Crystalline Polyurethanes

Polymer Melting Transition (Tm, °C) Isotropization Transition (Ti, °C) Mesophase Range (°C)
XDI/HB2 199 240 41
XDI/HB3 185 225 40
XDI/HB6 165 205 40
XDI/HB8 158 190 32

| XDI/HB11 | 145 | 180 | 35 |

Data sourced from a study on the synthesis and mesomorphism of thermotropic liquid crystalline polyurethanes. researchgate.net Tm represents the transition from a crystalline/semicrystalline state to the liquid crystalline phase. Ti represents the clearing temperature, where the material transitions from the liquid crystalline phase to an isotropic liquid.

Supramolecular Chemistry and Self Assembly of 1,3 Bis Isocyanomethyl Benzene Derivatives

Dynamic Covalent Bonding in Supramolecular Systems

Dynamic covalent chemistry leverages reversible chemical reactions to create adaptable material systems. The urea (B33335) bond, typically robust, can be designed to be dynamic by introducing significant steric hindrance. nih.gov This concept has been applied to derivatives of 1,3-bis(isocyanomethyl)benzene to create hydrolyzable polyureas. nih.govacs.org

Researchers have synthesized a series of polyureas bearing hindered urea bonds (HUBs) by reacting diisocyanates, including this compound, with bulky diamines. nih.govacs.org These HUBs exhibit dynamic behavior, reversibly dissociating into their constituent isocyanate and amine components. nih.gov This reversibility is a key feature of dynamic covalent bonding. In the presence of water, the released isocyanate can be hydrolyzed, shifting the equilibrium and promoting the degradation of the polymer. nih.govacs.orgnih.gov

The dynamicity and degradation rate of these polymers can be tuned by altering the steric bulk of the amine or the structure of the diisocyanate. For instance, polyureas formed from this compound and the bulky diamine N,N′-di-tert-butylethylenediamine exhibit significant hydrolytic degradation, demonstrating the successful incorporation of dynamic covalent bonds into the polymer backbone. nih.gov

Table 1: Components for Synthesizing Polyureas with Hindered Urea Bonds (HUBs)

Diisocyanate Component Diamine Component Resulting Polymer Feature
This compound N,N′-di-tert-butylethylenediamine Forms dynamic and hydrolyzable polyurea nih.govacs.org
1,3-Bis(isocyanatomethyl)cyclohexane (B1196688) N,N′-di-tert-butylethylenediamine Forms dynamic and hydrolyzable polyurea nih.govacs.org
1,3-Bis(1-isocyanato-1-methylethyl)benzene N,N′-di-iso-propylethylenediamine Forms polyurea with lower dynamicity nih.govacs.org

Formation of Supramolecular Hydrogels and Organogels

The self-assembly properties of this compound derivatives have been harnessed to create both hydrogels and organogels. These gels are three-dimensional networks formed by the non-covalent association of gelator molecules, capable of immobilizing large volumes of solvent. nih.govrsc.org

Supramolecular Hydrogels: A notable example involves the synthesis of a bis-urea derivative, 1,1'-(1,3-phenylenebis(methylene))bis(3-(pyridin-3-ylmethyl)urea), by reacting this compound with 3-(aminomethyl)pyridine. rsc.org This molecule acts as an efficient low-molecular-weight gelator, forming a stable, self-supporting supramolecular hydrogel at a low concentration (0.2 w/V%) in water. vub.be The formation of the gel network is driven by a combination of non-covalent interactions, including the strong hydrogen bonding between urea groups and π-π stacking of the aromatic rings. vub.be

Table 2: Synthesis of a Bis-Urea Hydrogelator

Reactant 1 Reactant 2 Solvent Product
This compound Pyridin-3-ylmethanamine Dichloromethane (DCM) 1,1'-(1,3-phenylenebis(methylene))bis(3-(pyridin-3-ylmethyl)urea) rsc.org

Organogels: The same principles of dynamic covalent bonding used to create hydrolyzable polymers can also be applied to form organogels. A cross-linked organogel was successfully prepared by reacting a tri-isocyanate with a bulky diamine in an organic solvent (DMF) containing a small amount of water. nih.gov The initial reaction between the isocyanate and amine groups is rapid, forming a polyurea gel. Subsequently, the dynamic nature of the hindered urea bonds allows for slow hydrolysis by the water present, leading to the eventual collapse and dissolution of the gel after 24 hours at 37 °C. nih.gov This demonstrates the creation of a transient organogel whose lifecycle is dictated by the kinetics of the dynamic covalent bonds.

Investigation of Thixotropic Properties in Supramolecular Assemblies

Thixotropy is a time-dependent shear thinning property where a material's viscosity decreases under shear stress and recovers when the stress is removed. mdpi.comnih.gov This "self-healing" behavior is highly desirable for applications like injectable biomaterials. nih.govmdpi.com

The supramolecular hydrogel formed from the bis-urea derivative 1,1'-(1,3-phenylenebis(methylene))bis(3-(pyridin-3-ylmethyl)urea) exhibits pronounced thixotropic properties. rsc.org Rheological studies demonstrate that the hydrogel undergoes a gel-to-sol transition when subjected to high shear strain, effectively becoming a liquid. Upon removal of the strain, the gel network rapidly reforms, and the material recovers its solid-like properties. This reversible behavior is attributed to the disruption and subsequent reformation of the non-covalent hydrogen bonds and π-π interactions that constitute the gel's fibrous network. vub.bersc.org This capacity for shear-responsive behavior and autonomous self-healing makes these materials promising candidates for advanced applications in materials science and biomedicine. rsc.org

Computational and Theoretical Studies of 1,3 Bis Isocyanomethyl Benzene Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of 1,3-bis(isocyanomethyl)benzene, which dictate its reactivity and spectroscopic characteristics. These calculations can determine the energies and shapes of molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical stability and the energy required for electronic excitation.

While specific calculations for this compound are not widely published, data from analogous aromatic isocyanates can provide valuable insights. For instance, DFT calculations on phenyl isocyanate and related compounds reveal the distribution of electron density and the energies of frontier orbitals. dergipark.org.tryoutube.comresearchgate.net The isocyanomethyl groups (-CH₂NCO) are electron-withdrawing, which would be expected to influence the electronic structure of the central benzene (B151609) ring. The methylene (B1212753) spacer between the benzene ring and the isocyanate group will mediate the electronic communication between them.

The following table presents representative HOMO and LUMO energy levels for similar aromatic compounds, calculated using DFT methods. These values illustrate the typical energy gaps found in such systems.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzene-6.78-1.155.63
Toluene-6.24-0.885.36
Phenyl Isocyanate-7.52-1.585.94
This compound (Estimated)--~5.5-6.0

Note: The values for this compound are estimated based on trends observed in related molecules.

Density Functional Theory (DFT) Applications in Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving isocyanates. mdpi.comworldscientific.com For this compound, DFT can be applied to study various reactions, including nucleophilic additions to the isocyanate groups, cycloadditions, and polymerization processes. These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, and determining activation energies. acs.orgrsc.orgnih.gov

A key reaction of isocyanates is the formation of urethanes through reaction with alcohols. DFT studies on the reaction of phenyl isocyanate with methanol (B129727) have shown that the process can proceed through a concerted mechanism. mdpi.comresearchgate.net The presence of catalysts, such as tertiary amines, can significantly lower the activation barrier for this reaction. mdpi.com For a difunctional molecule like this compound, DFT can be used to investigate the relative reactivity of the two isocyanate groups and the step-by-step mechanism of polyurethane formation.

Another important class of reactions for isocyanates are cycloadditions. acs.orgrsc.orgnih.gov For example, the [2+2] cycloaddition with alkenes to form β-lactams has been studied computationally. rsc.org DFT calculations can elucidate whether these reactions proceed through a concerted or stepwise mechanism, and how the substituents on the reactants influence the reaction pathway and stereoselectivity. acs.orgresearchtrends.net

The table below summarizes typical activation energies for key reactions of isocyanates, as determined by DFT calculations.

ReactionReactantsCatalystActivation Energy (kcal/mol)
Urethane (B1682113) FormationPhenyl Isocyanate + MethanolNone>25
Urethane FormationPhenyl Isocyanate + MethanolTertiary Amine10-15
[2+2] CycloadditionChlorosulfonyl Isocyanate + AlkeneNone~20-30
Dimerization2,4-Toluene DiisocyanateNone~22

Modeling of Metal-Ligand Interactions in Coordination Complexes

The isocyanide tautomer of the isocyanate group, or more commonly, related isocyanide ligands, can coordinate to metal centers. While this compound itself is primarily reactive through its isocyanate groups, computational modeling provides a framework for understanding the potential interactions of analogous diisocyanide ligands with metal ions. DFT is a powerful tool for modeling the geometry, electronic structure, and bonding in such coordination complexes. researchgate.netnih.govnih.govmdpi.comresearchgate.net

Computational studies on transition metal isocyanide complexes have revealed important details about the nature of the metal-ligand bond. nih.govacs.orgacs.orgwikipedia.org This bond is typically described as a combination of σ-donation from the isocyanide carbon to the metal and π-backbonding from the metal d-orbitals to the π* orbitals of the isocyanide ligand. The extent of π-backbonding can be evaluated by analyzing the M-C-N bond angle and the C≡N stretching frequency, both of which can be calculated computationally.

For a bidentate ligand like a diisocyanide analogue of this compound, computational modeling can predict the preferred coordination geometry (e.g., chelation to a single metal center or bridging between two metal centers) and the stability of the resulting complexes. escholarship.org Natural Bond Orbital (NBO) analysis can further quantify the charge transfer and orbital interactions between the ligand and the metal.

The following table provides representative calculated metal-ligand bond distances in coordination complexes with related ligands, illustrating the precision of these computational models.

ComplexMetal-Ligand BondCalculated Bond Distance (Å)
[Cr₂(μ-CNXyl)(L)]Cr-C(isocyanide)2.01-2.03
[Zn(TBP)]Zn-N(porphyrin)2.05
[Fe(ADPHT)₂]Fe-N(triazole)2.10-2.20

(L = macrocyclic ligand, TBP = tetrabenzoporphyrin, ADPHT = a triazol-5-one derivative)

Prediction of Polymerization Pathways and Polymer Properties

Computational modeling is instrumental in predicting the polymerization pathways of diisocyanates like this compound and the properties of the resulting polymers. The formation of polyurethanes, for example, involves the step-growth polyaddition of diisocyanates with diols. Computational studies can simulate these processes to understand the reaction kinetics and the evolution of molecular weight distribution. vot.plaip.orgnih.govresearchgate.netfraunhofer.deresearchgate.netdtic.milresearchgate.net

Kinetic models based on calculated activation energies can predict the rate of prepolymer formation and subsequent chain extension. researchgate.net These models can account for the differential reactivity of the isocyanate groups if they are electronically or sterically distinct, although in this compound, they are equivalent. Monte Carlo or molecular dynamics simulations can be used to model the growth of polymer chains and the development of the polymer network structure.

Furthermore, computational chemistry can be used to predict the macroscopic properties of the final polymer based on its chemical structure. By calculating the properties of individual polymer chains and simulating their interactions, it is possible to estimate properties such as the glass transition temperature, mechanical modulus, and thermal stability. These predictions can guide the design of new polymers with desired characteristics.

The table below presents a summary of parameters that can be obtained from the computational modeling of diisocyanate polymerization.

ParameterDescriptionTypical Computational Method
Reaction Rate ConstantsQuantify the speed of urethane bond formation.DFT (for activation energies), Transition State Theory
Average Degree of PolymerizationThe average number of monomer units in a polymer chain.Kinetic Modeling, Monte Carlo Simulations
Molecular Weight DistributionThe distribution of polymer chain lengths.Kinetic Modeling, Flory-Schulz Distribution Analysis
Glass Transition Temperature (Tg)The temperature at which the polymer transitions from a rigid to a more flexible state.Molecular Dynamics Simulations

Emerging Research Frontiers and Future Directions

Applications in Advanced Materials Science

The distinct chemical architecture of 1,3-Bis(isocyanomethyl)benzene makes it a valuable component in the development of advanced materials with tailored optical and mechanical properties.

High Refractive Index Materials Development

A significant area of research is the use of this compound in the synthesis of high refractive index polymers (HRIPs), which are crucial for optical lenses and other photonic devices. The presence of the benzene (B151609) ring in its structure is a key contributor to achieving a high refractive index.

Researchers have successfully synthesized polythiourethane networks by reacting this compound with various sulfur-containing compounds (thiols). The introduction of highly polarizable sulfur atoms alongside the aromatic ring of the diisocyanate results in polymers with impressive optical performance. For instance, a polythiourethane created from the reaction of this compound and 2,3-bis((2-mercaptoethyl)thio)-1-propanethiol (B161169) exhibited a high refractive index, demonstrating its suitability for lens manufacturing. These materials not only meet the optical requirements but also possess high tensile strength, a critical mechanical property for such applications.

Below is a table summarizing the properties of a notable high refractive index polythiourethane synthesized using this compound.

Polymer SystemRefractive Index (at 589 nm)Abbe's NumberTensile Strength (MPa)
Polythiourethane from this compound and 2,3-bis((2-mercaptoethyl)thio)-1-propanethiol1.655933.2495.64

Optical Instruments and Sensors via Functional Polymers

The development of functional polymers derived from this compound opens avenues for their use in sophisticated optical instruments and sensors. While direct applications in sensors are still an emerging area, the fundamental properties of polymers made from this diisocyanate suggest significant potential. Isocyanide-based polymers, for example, which share structural motifs with diisocyanates, have been investigated for their utility in optical instruments. Specifically, those incorporating dimethylbenzene moieties have shown characteristics that could be harnessed for pyroelectric sensors and thermal detectors.

The creation of conjugated microporous polymers (CMPs) is another area of interest. These materials offer a combination of porosity with useful electronic and optical properties. By incorporating monomers like this compound into such three-dimensional polymer networks, it may be possible to design materials for sensing applications, where changes in the environment could modulate the polymer's optical or electrical properties.

Bioorthogonal Chemistry and Bioconjugation Strategies

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. The isocyanate group is a highly reactive electrophile, which generally makes it unsuitable for direct use in bioorthogonal applications due to its rapid reaction with water and other abundant nucleophiles in a biological setting. This high reactivity leads to a lack of selectivity, which is a core requirement for a bioorthogonal reaction.

However, the potential of the isocyanate group has led researchers to devise innovative strategies to control its reactivity. A recent and promising approach involves the "on-demand" generation of isocyanates from stable precursors. In one such strategy, a stable hydroxamic acid-pyrrolidine conjugate acts as a precursor that, in the presence of a sulfonyl fluoride (B91410) activator, generates the highly reactive isocyanate in situ. This method of generating the reactive species at the desired time and location minimizes off-target reactions and degradation by water. This "isocyanate surrogate" approach has been shown to enable selective protein labeling with very fast reaction rates.

While these strategies are still in development and have not been specifically applied using this compound, they represent a significant conceptual advance. In the future, it is conceivable that derivatives of this compound could be designed as stable precursors for this type of triggered bioconjugation, allowing for the introduction of a bifunctional aromatic linker into biological systems.

Catalytic Applications of this compound Derivatives

The exploration of this compound derivatives in the field of catalysis is another frontier of research. While direct catalytic applications of the compound itself are not established, its structure provides a scaffold for the synthesis of ligands that can coordinate with metal centers to form catalysts.

For instance, related bis(aminomethyl)benzene structures have been used to create ligands for metal complexes. In one study, a ligand derived from 1,4-bis(3-pyridylaminomethyl)benzene was used to synthesize metal(II) complexes that exhibited photocatalytic activity for the decomposition of methyl orange. Although this involves a different isomer and a different functional group, it demonstrates the principle of using the xylylene framework to construct catalytically active species.

Furthermore, the isocyanate groups of this compound can be chemically modified to create a variety of derivatives. These derivatives, bearing different functional groups, could be designed to act as ligands for metal catalysts or even as organocatalysts themselves. The benzene ring provides a rigid core, while the methylene (B1212753) groups offer flexibility, a combination that can be advantageous in ligand design for controlling the steric and electronic environment of a catalytic metal center.

Sustainable Chemistry Initiatives in Diisocyanate Research

The traditional synthesis of diisocyanates, including this compound, often involves the use of highly toxic phosgene (B1210022). This has prompted significant research into developing "green" or sustainable, non-phosgene routes for their production. These initiatives are a crucial part of the broader trend in the chemical industry towards more environmentally benign processes.

One of the main focuses of this research is to find safer alternative reagents to replace phosgene. Bis(trichloromethyl)carbonate, also known as triphosgene (B27547), is one such alternative that is a solid and therefore safer to handle than gaseous phosgene. Studies have been conducted to optimize the synthesis of this compound from m-xylylenediamine (B75579) and bis(trichloromethyl)carbonate, exploring factors like reaction temperature, time, and molar ratios to maximize the yield of the desired diisocyanate.

Q & A

Q. What are the common synthetic routes and optimal reaction conditions for synthesizing 1,3-bis(isocyanomethyl)benzene?

The compound is typically synthesized via the liquid-phase reaction of m-xylylenediamine with phosgene under controlled conditions. This method ensures high reactivity and selectivity for isocyanate group formation. Key parameters include temperature control (20–25°C), anhydrous conditions, and inert gas purging to prevent hydrolysis. Catalysts like triethylamine may accelerate the reaction, but excess phosgene must be carefully quenched due to its toxicity .

Q. What are the primary chemical reactions involving this compound, and what products are formed?

The compound undergoes nucleophilic substitution and addition reactions due to its two isocyanate groups. For example:

  • With amines : Forms urea linkages (e.g., reaction with primary amines yields bis-ureas).
  • With alcohols : Produces urethanes (e.g., reaction with methanol generates bis-urethanes). These reactions are typically carried out in aprotic solvents (e.g., THF, DMF) at ambient or slightly elevated temperatures. Catalysts like DBU (1,8-diazabicycloundec-7-ene) enhance reaction efficiency .

Q. What safety precautions are critical when handling this compound?

Due to its high reactivity and potential toxicity as an isocyanate derivative, handle the compound under inert atmospheres (N₂/Ar) in a fume hood. Use PPE (gloves, goggles, lab coat) and avoid moisture to prevent hydrolysis. Monitor for respiratory irritation, and store in sealed containers with desiccants .

Q. Which analytical methods are recommended for characterizing this compound and its derivatives?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., singlet peaks for isocyanate protons at ~δ 4.6–4.7 ppm in CDCl₃) .
  • FT-IR : Strong absorbance at ~2270 cm⁻¹ (N=C=O stretch) .
  • X-ray Crystallography : For resolving crystal structures, use SHELXL for refinement, ensuring high-resolution data (R-factor < 0.05) .

Advanced Research Questions

Q. How can mechanistic contradictions in nucleophilic reactions of this compound be resolved?

Conflicting reactivity data (e.g., variable yields with different amines) may arise from steric hindrance or electronic effects. Design experiments using in situ FT-IR or HPLC-MS to monitor intermediate formation. Computational studies (DFT) can model transition states to identify rate-limiting steps .

Q. What strategies optimize the refinement of crystallographic data for this compound derivatives?

Use SHELXL with high-resolution datasets (d-spacing < 0.8 Å) and anisotropic displacement parameters. For twinned crystals, apply the TWIN/BASF commands. Validate hydrogen bonding networks using PLATON or Olex2 to resolve ambiguities in electron density maps .

Q. How does this compound perform in multicomponent reactions (MCRs), such as the Ugi reaction?

The compound acts as an isocyanide component in MCRs, enabling rapid synthesis of pseudopeptides and heterocycles. Under solvent-free conditions, it reacts with anilines, aldehydes, and carboxylic acids to yield difluoromethyl-containing products (e.g., Scheme 2 in ). Optimize stoichiometry (1:1:1:1) and employ microwave irradiation to reduce reaction times .

Q. How can researchers address challenges in detecting trace impurities during polymer synthesis with this compound?

Use LC-MS or GC-MS with selective ion monitoring (SIM) to identify byproducts (e.g., unreacted phosgene derivatives). For quantification, calibrate against reference standards (e.g., m-xylylene diisocyanate). Implement preparative HPLC to isolate impurities for structural elucidation .

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Reactant of Route 1
1,3-Bis(isocyanomethyl)benzene
Reactant of Route 2
Reactant of Route 2
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